Vonoprazan fumarate impurity 11

CAS No.:

Cat. No.: VC18804530

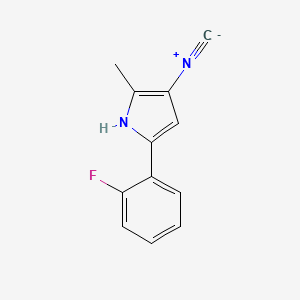

Molecular Formula: C12H9FN2

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FN2 |

|---|---|

| Molecular Weight | 200.21 g/mol |

| IUPAC Name | 5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole |

| Standard InChI | InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3 |

| Standard InChI Key | QNYGLBACOLGJHB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-] |

Introduction

Chemical Identity and Structural Characteristics

Vonoprazan fumarate impurity 11 is chemically designated as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine, fumarate (1:1). Its molecular formula is , with a molecular weight of 889.93 g/mol . The compound is a fumarate salt derivative, formed during the synthesis of vonoprazan fumarate, and is structurally characterized by:

-

A bis-pyrrole core with fluorophenyl and pyridinylsulfonyl substituents.

-

A methylmethanamine bridge linking two pyrrole moieties.

Table 1: Key Chemical Properties of Vonoprazan Fumarate Impurity 11

Synthesis and Formation Pathways

Impurity 11 arises during the multi-step synthesis of vonoprazan fumarate, particularly during:

-

Sulfonation of Pyrrole Intermediates: The introduction of the pyridin-3-ylsulfonyl group to the pyrrole ring may lead to incomplete reactions or sulfonation at unintended positions .

-

Alkylation and Methylation: The methylmethanamine bridge forms via alkylation of pyrrole intermediates, with potential over-alkylation or cross-reactions between intermediates .

-

Salt Formation: Fumaric acid is used to protonate the free base, but excess acid or improper stoichiometry can yield salt derivatives like impurity 11 .

Mechanistic studies suggest that impurity 11 is a dimeric byproduct, formed when two pyrrole intermediates erroneously couple during the final stages of synthesis .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

The patent CN108205021B outlines a validated HPLC method for separating impurity 11 from other related substances :

Chromatographic Conditions:

-

Column: Phenyl-bonded silica gel (e.g., Agilent Zorbax SB-Phenyl, 250 × 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in water.

-

B: 0.05–0.5% triethylamine + 0.05–0.5% trifluoroacetic acid in acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 15 30 50 40 90 -

Flow Rate: 1.0 mL/min

Figure 1: A representative chromatogram from Example 6 of CN108205021B shows baseline separation of impurity 11 (retention time: ~22.3 min) from vonoprazan fumarate and 15 other impurities .

Method Validation

The journal study by validates similar HPLC parameters for impurity quantification:

-

Linearity: over 0.05–5.0 µg/mL.

-

Limit of Detection (LOD): 0.02 µg/mL.

-

Limit of Quantification (LOQ): 0.05 µg/mL.

-

Precision: Relative standard deviation (RSD) < 2.0% for intra-day and inter-day assays .

Quantification in Drug Substance and Products

In commercial batches of vonoprazan fumarate, impurity 11 is typically controlled at levels below 0.15% (w/w), as per International Council for Harmonisation (ICH) Q3A guidelines. Accelerated stability studies (40°C/75% RH for 6 months) show no significant increase in impurity 11, indicating robust formulation stability .

Table 2: Typical Impurity 11 Levels in Vonoprazan Fumarate Batches

| Batch ID | Impurity 11 (% w/w) | Specification Limit (% w/w) |

|---|---|---|

| VF-001 | 0.12 | ≤0.15 |

| VF-002 | 0.09 | ≤0.15 |

| VF-003 | 0.11 | ≤0.15 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume